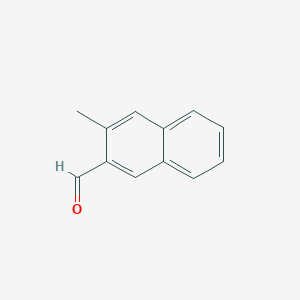
3-甲基萘-2-甲醛
描述
3-Methylnaphthalene-2-carbaldehyde is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C12H10O . Naphthalene derivatives are known for their unique photophysical and chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Methylnaphthalene-2-carbaldehyde can be analyzed using various tools like MolView . The molecule consists of a naphthalene core with a methyl group attached at the 3rd position and a carbaldehyde group at the 2nd position .科学研究应用
1. 合成荧光化学传感器
萘甲醛衍生物,包括3-甲基萘-2-甲醛,经常被用作合成各种荧光化学传感器的前体。这些化合物是高度官能化的芳香环,使它们适用于作为荧光探针制备中的杰出前身。这主要是由于分子内存在给体和受体位点,使得在萘环内发生一定程度的分子内电荷转移,从而使它们在开发具有荧光性质的商业化合物方面具有价值(Maher, 2018)。
2. 生物活性化合物的开发
萘甲醛衍生物已被证明是合成生物活性化合物的关键中间体。例如,苯基肼酮的Vilsmeier-Haack反应导致了新的3-(1-羟基萘-2-基)-1-芳基-1H-吡唑-4-甲醛衍生物的合成,这些衍生物表现出抗菌和抗氧化敏感性。这表明它们在新型抗菌剂和抗氧化剂的开发中具有潜力(Gurunanjappa et al., 2017)。
3. 多环碳氢和杂环化合物的多样性合成
8-卤代萘-1-甲醛的结构与3-甲基萘-2-甲醛有关,已被用于合成各种多环碳氢和杂环化合物。这展示了这种支架在多样性合成中的潜力,覆盖了化学空间的未开发区域,并导致新型分子结构的创造(Herrera et al., 2016)。
4. Schiff碱和金属配合物的合成
来自萘甲醛的Schiff碱及其金属配合物已被广泛研究。这些化合物在各个领域具有应用,包括催化、光学材料以及作为配位化学中的配体。Schiff碱衍生物还显示出生物效应,表明它们在开发药理活性化合物方面具有潜力(Maher, 2018)。
属性
IUPAC Name |
3-methylnaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQVYINMBFXSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509861 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylnaphthalene-2-carbaldehyde | |
CAS RN |
17893-94-6 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
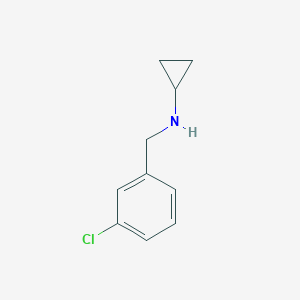
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
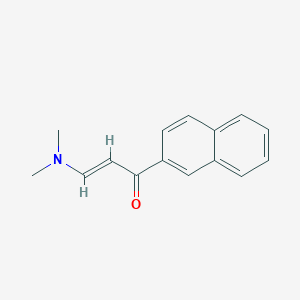
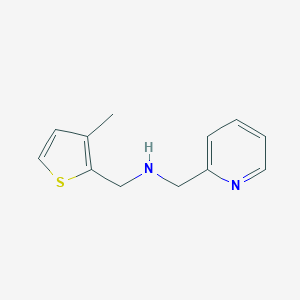
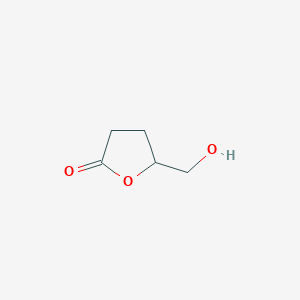
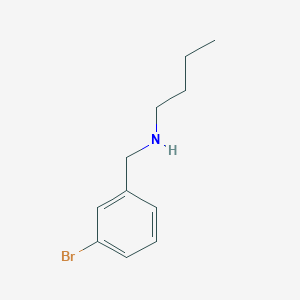
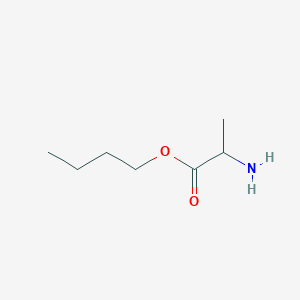

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
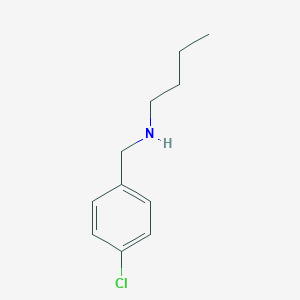
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)